Hexadecyl 3-phenylprop-2-enoate

Description

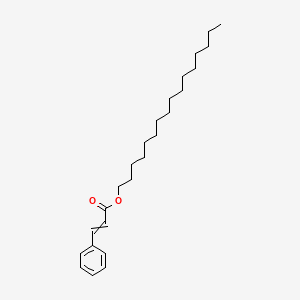

Hexadecyl 3-phenylprop-2-enoate is a long-chain ester featuring a hexadecyl (C₁₆) alkyl group esterified to a 3-phenylprop-2-enoate moiety. For instance, hexadecyl-containing compounds like cetyltrimethylammonium bromide (CTAB) are widely used as surfactants in nanoparticle synthesis , though this compound’s ester functionality distinguishes it from cationic surfactants like CTAB.

Properties

CAS No. |

56253-89-5 |

|---|---|

Molecular Formula |

C25H40O2 |

Molecular Weight |

372.6 g/mol |

IUPAC Name |

hexadecyl 3-phenylprop-2-enoate |

InChI |

InChI=1S/C25H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-23-27-25(26)22-21-24-19-16-15-17-20-24/h15-17,19-22H,2-14,18,23H2,1H3 |

InChI Key |

DGRQAULORKBRKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexadecyl 3-phenylprop-2-enoate can be synthesized through the esterification of cinnamic acid with hexadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as chromatography can ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 3-phenylprop-2-enoate undergoes various chemical reactions, including:

Oxidation: The aromatic ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of hexadecyl 3-phenylpropanol.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Hexadecyl 3-phenylprop-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of hexadecyl 3-phenylprop-2-enoate involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The aromatic ring can interact with proteins through π-π stacking and hydrophobic interactions, potentially modulating enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

A. Hexadecyl Trimethyl Ammonium Bromide (CTAB)

- Structure: CTAB is a quaternary ammonium salt with a hexadecyl chain, contrasting with the ester linkage in Hexadecyl 3-phenylprop-2-enoate.

- Applications: CTAB acts as a cationic surfactant in nanoparticle synthesis (e.g., hollow Cu₂O nanospheres) , while the ester’s non-ionic nature may favor compatibility with polar-apolar interfaces in emulsions or stabilizers.

- Reactivity : CTAB’s positively charged headgroup facilitates electrostatic interactions, whereas the ester’s carbonyl group may engage in hydrogen bonding or dipole interactions .

B. Pesticide Esters (e.g., Haloxyfop Ethoxyethyl Ester)

- Structure: Haloxyfop ethoxyethyl ester contains a phenoxypropanoate backbone with halogenated substituents, differing from this compound’s unsaturated phenylpropenoate group .

- Function: Such esters often target enzyme systems (e.g., acetyl-CoA carboxylase in plants), but the absence of electronegative substituents in this compound may limit pesticidal activity .

C. Long-Chain Alkyl Esters (e.g., Cetyl Palmitate)

- Applications: Cetyl palmitate is used in cosmetics for its emollient properties; the phenylpropenoate moiety might enhance UV stability or aromatic interactions in polymeric matrices.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.